3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

描述

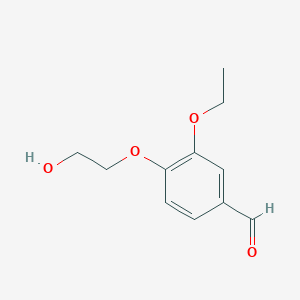

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSJUPYTWLSFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Ethoxy 4 2 Hydroxyethoxy Benzaldehyde and Analogues

Established Synthetic Routes and Strategies for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

The construction of this compound typically begins with precursors such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) or related phenolic compounds. biosynth.comnih.govcymitquimica.comsigmaaldrich.compharmaffiliates.comthermofisher.comtcichemicals.com The synthesis is built upon a foundation of classical organic reactions tailored to modify the aromatic core and its substituents sequentially.

The introduction of the ethoxy group at the C3 position is a critical step, often accomplished via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. For instance, starting from a precursor like protocatechualdehyde (3,4-dihydroxybenzaldehyde), selective alkylation is required. The 4-hydroxyl group is more acidic than the 3-hydroxyl group, which can be exploited for regioselective protection or reaction. nih.gov

A common industrial precursor is ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde). researchgate.netnih.gov Its synthesis can start from guaethol, which undergoes condensation and subsequent oxidation, or from o-ethoxyphenol via reactions like the Reimer-Tiemann or glyoxylic acid methods. chembk.com Another route involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) or the methylation of ethyl vanillin.

The Williamson ether synthesis is broadly applicable for preparing ethers from an alkoxide and a primary alkyl halide through an SN2 mechanism. nih.gov To maximize yield, steric hindrance must be minimized, making primary alkyl halides the preferred electrophiles. nih.gov

Table 1: Comparison of Etherification Strategies for Benzaldehyde (B42025) Derivatives

| Starting Material | Reagents | Key Transformation | Typical Conditions | Reference |

|---|---|---|---|---|

| Isovanillin | Bromoethane, Base (e.g., NaOH, K₂CO₃), Phase-Transfer Catalyst | Ethylation of 3-hydroxy group | Aqueous/organic two-phase system, room temperature | chemicalbook.com |

| Protocatechualdehyde | Ethylating agent, Base | Selective ethylation of 3-hydroxy group | Requires protection of 4-hydroxy group or careful control of stoichiometry | nih.govchembk.com |

| Guaethol | 1. Chloral, 2. Alcoholic KOH/NaOH | Formylation and subsequent rearrangement | Multi-step process involving heating | chemicalbook.com |

The aldehyde functional group is highly reactive towards nucleophiles and both oxidizing and reducing agents. In multi-step syntheses, it is often necessary to protect the aldehyde to prevent unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com A common strategy is the conversion of the aldehyde into an acetal (B89532), which is stable under neutral to strongly basic conditions. libretexts.orglibretexts.orgyoutube.com

The formation of an acetal involves reacting the aldehyde with an alcohol or a diol (like ethylene (B1197577) glycol to form a cyclic acetal) under anhydrous acidic conditions. youtube.commasterorganicchemistry.com Once the desired transformations on other parts of the molecule, such as the hydroxyethylation of the phenolic hydroxyl group, are complete, the aldehyde can be regenerated. This deprotection is achieved by hydrolysis of the acetal using aqueous acid. organic-chemistry.orgchemistrysteps.com The mechanism involves protonation of the acetal oxygen, followed by elimination and nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com Studies on the hydrolysis of substituted benzaldehyde diethyl acetals show the reaction proceeds via a specific acid A-1 mechanism. acs.org

The aldehyde moiety of this compound and its precursors is a key site for carbon-carbon bond formation through condensation reactions. These reactions are fundamental for building more complex molecular architectures.

The Aldol (B89426) Condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl product, which often dehydrates to an α,β-unsaturated compound. magritek.comiitk.ac.in Aromatic aldehydes like ethyl vanillin cannot form an enolate themselves but can react with another enolizable ketone or aldehyde in a crossed-aldol or Claisen-Schmidt condensation. For example, the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) derivative is a common method for synthesizing chalcones. nih.gov

The Knoevenagel Condensation is another vital reaction, involving the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate). wikipedia.orgtandfonline.com This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgfrontiersin.org Vanillin and its derivatives are frequently used as the aldehyde component in Knoevenagel condensations to synthesize a variety of heterocyclic compounds and other complex molecules. frontiersin.orgresearchgate.net

The aldehyde group can be selectively reduced to a primary alcohol, yielding the corresponding benzyl (B1604629) alcohol derivative. This transformation is crucial for synthesizing analogues or intermediates where a hydroxymethyl group is required. A standard and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). chemicalforums.com It is chemoselective for aldehydes and ketones and will not reduce other functional groups like esters or the aromatic ring under normal conditions. chemicalforums.comugm.ac.id

The reduction of 3-ethoxy-4-hydroxybenzaldehyde with NaBH₄ produces (3-ethoxy-4-hydroxyphenyl)methanol. chegg.comchegg.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. chemicalforums.com Subsequent workup with acid neutralizes the resulting alkoxide and destroys any excess borohydride. chegg.com

The final key structural feature of the target molecule is the 2-hydroxyethoxy group at the C4 position. This is installed via a targeted hydroxyethylation of the phenolic hydroxyl group of a precursor like 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This reaction is a specific type of Williamson ether synthesis.

Common reagents for this transformation include 2-chloroethanol (B45725) or ethylene carbonate. The reaction with 2-chloroethanol in the presence of a base (like NaOH or K₂CO₃) introduces the hydroxyethyl (B10761427) group directly. The synthesis of the related compound 4-(2-Hydroxy-ethoxy)-3-methoxy-benzaldehyde from vanillin is well-documented and proceeds under similar conditions, confirming the feasibility of this approach. cymitquimica.com

Table 2: Reagents for Hydroxyethylation of Phenols

| Reagent | Description | Typical Conditions | Byproduct |

|---|---|---|---|

| 2-Chloroethanol | Direct alkylation with a pre-formed hydroxyethyl group. | Base (NaOH, K₂CO₃), solvent (e.g., DMF, Ethanol) | Chloride Salt (e.g., NaCl) |

| Ethylene Oxide | Ring-opening reaction with the phenoxide. Highly efficient but requires handling of a toxic gas. | Base catalysis, controlled temperature and pressure. | None |

| Ethylene Carbonate | A safer alternative to ethylene oxide. Reacts with the phenol (B47542) at elevated temperatures. | Base or quaternary ammonium salt catalyst, heat (e.g., 140°C) | Carbon Dioxide (CO₂) |

Development of Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic methods. fzgxjckxxb.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption.

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for etherification reactions involving immiscible aqueous and organic phases. fzgxjckxxb.com In the synthesis of benzaldehyde derivatives, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. youtube.comchemijournal.com This method often leads to faster reactions, higher yields, milder reaction conditions, and eliminates the need for expensive, anhydrous, or hazardous solvents like DMF. youtube.comrjptonline.org

Microwave-Assisted Synthesis is another green technology that can dramatically accelerate reaction rates. nih.gov By using microwave irradiation, reactions like the Knoevenagel condensation or the synthesis of chalcones can be completed in minutes rather than hours, often with higher yields and purity. nih.govresearchgate.net This technique is particularly effective for polar reaction mixtures and is a valuable tool for creating libraries of complex molecules efficiently. nih.govnih.gov

Application of Phase Transfer Catalysis in Etherification

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly effective for the etherification of phenols to produce compounds such as this compound. The synthesis involves the reaction of a phenoxide, generated in an aqueous or solid phase, with an alkylating agent in an organic phase. The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the phenoxide anion into the organic phase where the reaction occurs. mdpi.com

A relevant synthesis for the analogue 3-ethoxy-4-methoxybenzaldehyde (B45797) involves the reaction of isovanillin with a halogenated ethane (B1197151) in the presence of a base and a phase transfer catalyst. google.com This approach is noted for its simple and safe operation. google.com Similarly, the structural isomer 3-Ethoxy-2-(hydroxyethoxy)benzaldehyde can be synthesized from 3-ethoxysalicylaldehyde (B1293910) and ethylene carbonate using tetraethylammonium (B1195904) bromide as the catalyst, achieving a 70% yield after heating for 4 hours at 140°C. prepchem.com

The choice of catalyst is crucial for reaction efficiency. Various catalysts have been identified as effective for such etherification reactions.

Interactive Table: Phase Transfer Catalysts in the Etherification of Benzaldehyde Analogues

| Catalyst | Precursor(s) | Notes | Source(s) |

|---|---|---|---|

| Tetraethylammonium bromide | 3-Ethoxysalicylaldehyde, Ethylene Carbonate | Used to synthesize a structural isomer of the target compound. | prepchem.com |

| Tetrabutylammonium bromide | Isovanillin, Halogenated ethane | Mentioned as a suitable catalyst for synthesizing a close analogue. | google.com |

| Benzyltriethylammonium chloride | Isovanillin, Halogenated ethane | Listed as a potential catalyst for the etherification. | google.com |

| Polyethylene Glycol (PEG) | Isovanillin, Halogenated ethane | An alternative phase transfer catalyst for the synthesis. | google.com |

| Tetrabutylammonium fluoride (B91410) | Isovanillin, Halogenated ethane | Another option for facilitating the inter-phase reaction. | google.com |

The fundamental principle of PTC involves the catalyst forming an ion pair with the phenoxide, rendering it soluble in the organic solvent where it can react with the alkylating agent. This avoids the need for expensive and anhydrous polar aprotic solvents. mdpi.com

Catalytic Systems for Chemoselective Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in the synthesis of complex molecules like this compound, which contains an aldehyde, an ether, and a hydroxyl group. While specific copper(II)-catalyzed oxidations for this exact molecule are not extensively documented in readily available literature, the principles of chemoselective transformations are well-established for benzaldehyde derivatives.

Catalytic systems are often employed to achieve selective oxidation or reduction. For instance, the aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. Controlling this reactivity is a key synthetic challenge.

Selective Oxidation: Gold nanoparticle catalysts have demonstrated high selectivity (94% to >99%) for the oxidation of benzyl alcohol to benzaldehyde, showcasing a method to form the aldehyde group chemoselectively. qualitas1998.netrsc.org In other systems, N-heterocyclic carbenes have been used to catalyze the oxidation of benzaldehydes to carboxylic acids using atmospheric oxygen, highlighting a green chemistry approach to transformation. misericordia.edu

Selective Reduction: Conversely, the selective reduction of the aldehyde group in the presence of other functionalities is also a critical transformation. Catalytic hydrogenation of benzaldehyde to benzyl alcohol can be achieved with high selectivity (93%) using copper-supported hydrotalcite catalysts. researchgate.netresearchgate.net Other catalysts based on palladium, nickel, and cobalt are also effective for this reduction. researchgate.netresearchgate.net

These examples underscore the importance of catalyst selection in dictating the outcome of a reaction on a multifunctional molecule. The development of catalysts that can selectively target the aldehyde, hydroxyl, or ether linkages in molecules like this compound is a continuing area of research.

Environmentally Benign Reaction Conditions and Solvent Systems

The principles of green chemistry are increasingly being integrated into synthetic routes for fine chemicals. This involves minimizing waste, avoiding hazardous substances, and using renewable resources and energy-efficient processes. worldwidejournals.com

For the synthesis of benzaldehyde analogues, several environmentally benign strategies have been developed:

Aqueous Media: A patented method for synthesizing 3-ethoxy-4-methoxybenzaldehyde highlights the use of water as the reaction solvent, which circumvents the need for organic solvents and simplifies waste handling. google.com

Solvent-Free Reactions: Some syntheses of benzaldehyde derivatives are designed to be solvent-free. misericordia.eduworldwidejournals.com One approach uses atmospheric oxygen and an organic catalyst in a solvent-free reaction, significantly reducing waste. misericordia.edu

Green Solvents: Isopropanol has been utilized as a "green" solvent and reagent in the reductive etherification of various substituted benzaldehydes. osti.gov Deep Eutectic Solvents (DES), such as choline (B1196258) chloride/urea, represent another eco-friendly alternative to traditional volatile organic solvents for reactions involving benzaldehydes. nih.gov

Interactive Table: Green Chemistry Approaches for Benzaldehyde Synthesis

| Approach | Example System | Advantages | Source(s) |

|---|---|---|---|

| Water as Solvent | Synthesis of 3-ethoxy-4-methoxybenzaldehyde | Avoids organic solvents, simplifies waste treatment. | google.com |

| Solvent-Free Reaction | Oxidation of benzaldehyde using an organic catalyst | Eliminates solvent waste, reduces costs. | misericordia.edu |

| Green Solvent | Reductive etherification using isopropanol | Acts as both solvent and reagent. | osti.gov |

| Deep Eutectic Solvent | Synthesis of benzimidazoles from benzaldehydes | Low volatility, biodegradable, easy product recovery. | nih.gov |

These methods demonstrate a clear trend towards developing more sustainable synthetic pathways in the chemical industry.

Control of Regioselectivity and Stereoselectivity in Complex Molecule Synthesis

Regioselectivity refers to the preferential reaction at one position over other possible positions. masterorganicchemistry.com In the synthesis of complex substituted aromatic compounds like this compound, controlling where a new substituent is introduced on the benzene (B151609) ring is crucial.

The directing effects of existing substituents (ortho-, para-, or meta-directors) are a primary factor in electrophilic aromatic substitution. masterorganicchemistry.com However, for more complex transformations, other strategies are employed.

Directed Ortho-Metalation: This technique uses a functional group to direct a metalating agent (like an organolithium reagent) to a specific adjacent position, enabling subsequent reaction with an electrophile. This strategy has been explored for the synthesis of ortho-substituted benzaldehyde derivatives. liberty.edu

Nucleophilic Aromatic Substitution (SnAr): In highly substituted, electron-deficient rings, regioselectivity is governed by the position and nature of leaving groups and the electronic properties of the ring. For example, in the reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide, the reaction occurs selectively at the C2 position. wuxibiology.com This selectivity is explained by the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) at C2 and a lower activation energy for the formation of the Meisenheimer complex intermediate compared to the attack at C6. wuxibiology.com

Metal-Halogen Exchange: A highly regioselective synthesis of 2,6-diiodobenzaldehyde derivatives has been achieved through the selective metalation of 5-substituted 1,2,3-triiodobenzene. thieme-connect.com This demonstrates precise control over substituent placement that would be difficult to achieve by other means. thieme-connect.com

While stereoselectivity is less commonly a factor in the synthesis of this specific achiral molecule, it becomes critical when chiral centers are present or introduced in more complex analogues. The principles of regiochemical control, however, are fundamental to constructing the specific substitution pattern of this compound and its derivatives.

Optimized Isolation and Purification Protocols for Synthetic Products

Extraction and Distillation: A common procedure for isolating related compounds involves adding a solvent like ethyl acetate (B1210297) to the reaction mixture, filtering any solids, washing the organic phase with water, drying it over an agent like magnesium sulphate, and evaporating the solvent. prepchem.com The final product is then often purified by distillation under reduced pressure. prepchem.com An even simpler workup involves diluting the reaction mixture with water and extracting the product with ethyl acetate, which can sometimes yield a sufficiently pure product without chromatography. nih.gov

Chromatography: For products requiring higher purity, chromatographic methods are standard. Column chromatography is frequently cited as the method used to obtain isolated yields of substituted benzaldehydes. acs.orgrug.nl For smaller scale work or difficult separations, radial preparative layer chromatography is also a viable option. liberty.edu

Purification via Impurity Removal: An alternative strategy involves selectively removing impurities before final purification. One method for purifying benzaldehyde involves treating the crude product with hydrogen in the presence of a hydrogenation catalyst, such as Raney nickel or palladium on carbon. epo.org This process hydrogenates certain impurities without significantly reducing the benzaldehyde itself, which is then purified by distillation. epo.org

The choice of purification protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product. Volatility can also be a concern, as significant product loss can occur during the purification of some lighter benzaldehyde derivatives. acs.orgrug.nl

Mechanistic Investigations of Chemical Transformations Involving 3 Ethoxy 4 2 Hydroxyethoxy Benzaldehyde

Elucidation of Reaction Mechanisms for Key Derivatizations

The derivatization of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde can occur at several sites, primarily involving the aldehyde and the terminal hydroxyl group. Key reactions include nucleophilic additions to the carbonyl group and etherification or esterification of the hydroxyl group.

Many transformations of aldehydes and alcohols are catalyzed by acids or bases, or by transition metals. A general example is the acid-catalyzed formation of an acetal (B89532) from the aldehyde functionality.

Acid-Catalyzed Acetal Formation:

In the presence of an alcohol (R'OH) and an acid catalyst (H⁺), the aldehyde group of this compound can be converted to an acetal. The catalytic cycle can be described as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: A molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second molecule of alcohol attacks the oxonium ion.

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the acetal and regenerate the acid catalyst.

Hypothetical Catalytic Cycle for Acetal Formation

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Protonated aldehyde |

| 2 | Nucleophilic attack by R'OH | Hemiacetal |

| 3 | Proton transfer | Protonated hemiacetal |

| 4 | Elimination of water | Oxonium ion |

| 5 | Nucleophilic attack by second R'OH | Protonated acetal |

| 6 | Deprotonation | Acetal |

Computational chemistry provides powerful tools for investigating transition state structures and the energetics of reaction pathways. For reactions involving this compound, theoretical calculations can elucidate the energy barriers for different potential transformations.

For instance, in a nucleophilic addition to the aldehyde, the transition state would involve the nucleophile approaching the carbonyl carbon, which is rehybridizing from sp² to sp³. The geometry of this transition state is crucial in determining the reaction rate. Theoretical studies on benzaldehyde (B42025) itself have shown that the approach of the nucleophile is generally favored from a trajectory that minimizes steric hindrance with the phenyl ring and the substituents. The ethoxy and hydroxyethoxy groups on the aromatic ring of the target molecule would influence the electronic properties of the aldehyde and could also exert steric effects.

Estimated Activation Energies for Competing Reactions

| Reaction | Hypothetical Transition State | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition to aldehyde | Tetrahedral intermediate formation | 10-15 |

| Williamson ether synthesis at the terminal -OH | SN2 displacement | 15-20 |

The choice of solvent can significantly impact the mechanism and outcome of a reaction. For transformations of this compound, solvent polarity and its ability to participate in hydrogen bonding are key considerations.

For example, in the Williamson ether synthesis to further derivatize the terminal hydroxyl group, polar aprotic solvents like DMF or DMSO are generally preferred. masterorganicchemistry.com These solvents can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing down the reaction. wikipedia.org

Kinetic Studies of Reaction Rates and Rate-Determining Steps

In the context of acetal formation from this compound, kinetic studies on similar benzaldehydes have shown that the rate-determining step can vary depending on the reaction conditions. documentsdelivered.com Under strongly acidic conditions, the formation of the hemiacetal can be the slow step. At milder pH, the dehydration of the hemiacetal to form the oxonium ion is often rate-limiting.

A hypothetical rate law for the acid-catalyzed acetal formation could be:

Rate = k[Aldehyde][Alcohol][H⁺]

This rate law would be consistent with a mechanism where the initial protonation and nucleophilic attack are fast equilibria, and the subsequent dehydration is the slow step.

Hypothetical Rate Constants for Derivatization Reactions

| Reaction | Solvent | Temperature (°C) | Hypothetical Rate Constant (k) |

|---|---|---|---|

| Acetal formation | Ethanol (B145695) | 25 | 1.2 x 10⁻³ M⁻²s⁻¹ |

| Williamson ether synthesis | DMF | 50 | 3.5 x 10⁻⁴ M⁻¹s⁻¹ |

Structure-Reactivity Relationships Pertaining to the Aldehyde and Ether Functionalities

The reactivity of this compound is a direct consequence of its molecular structure. Both the aldehyde and the ether functionalities, along with their positions on the aromatic ring, play a crucial role.

Aldehyde Functionality:

The aldehyde group is an electrophilic center due to the polarization of the carbon-oxygen double bond. The reactivity of this group is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy and hydroxyethoxy groups are both electron-donating through resonance. This electron donation to the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, making it somewhat less reactive towards nucleophiles. libretexts.orglibretexts.org However, the aldehyde is still a reactive functional group capable of undergoing a wide range of nucleophilic addition reactions. ncert.nic.in

Ether Functionalities:

The ether linkages in the molecule are generally stable and less reactive than the aldehyde group. The aryl ether linkage (at position 4) is particularly robust. The aliphatic ether within the hydroxyethoxy side chain is also relatively inert under most conditions. The primary alcohol at the terminus of this side chain, however, is a site for derivatization through reactions such as etherification (e.g., Williamson ether synthesis) or esterification. The presence of the ether oxygen atoms in the side chain might have a minor influence on the acidity of the terminal hydroxyl group through inductive effects.

Influence of Substituents on Aldehyde Reactivity (Relative to Benzaldehyde)

| Substituent | Position | Electronic Effect | Predicted Effect on Reactivity |

|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | 3 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Slight decrease |

| -OCH₂CH₂OH (Hydroxyethoxy) | 4 | Electron-donating (resonance) | Slight decrease |

Derivatization Strategies and Structure Property Relationships Spr

Synthesis of Advanced Functionalized Derivatives

The presence of multiple reactive sites on 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde enables the synthesis of a diverse array of derivatives. Strategic manipulation of the hydroxyl and aldehyde functionalities, as well as the ether linkages, opens avenues to novel molecular architectures.

Diverse Ether and Phenoxyethoxy Derivatives

The hydroxyl group of the 2-hydroxyethoxy moiety in this compound is amenable to etherification reactions. Standard Williamson ether synthesis, involving the deprotonation of the alcohol with a suitable base followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups. This allows for the synthesis of a library of ether derivatives with modulated lipophilicity and steric bulk.

A notable example is the synthesis of phenoxyethoxy derivatives. A commercially available derivative is 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde biosynth.comsigmaaldrich.com. The synthesis of such compounds can be achieved by reacting the sodium salt of this compound with a substituted phenoxyethyl halide. The general synthetic approach for phenacyloxy benzaldehyde (B42025) derivatives involves the reaction of a hydroxybenzaldehyde with a phenacyl bromide in the presence of a base like triethylamine (B128534) orientjchem.org. This methodology can be adapted for the synthesis of a wide range of phenoxyethoxy derivatives from this compound, offering a route to compounds with extended aromatic systems.

Protective Group Chemistry for the Aldehyde and Hydroxyl Moieties

In multi-step syntheses involving this compound, selective protection of the aldehyde and hydroxyl groups is often necessary to prevent undesired side reactions nih.govchegg.com.

The aldehyde group can be protected as an acetal (B89532), which is stable under neutral to strongly basic conditions but can be readily cleaved with aqueous acid nih.govscbt.com. Common protecting groups for aldehydes include the formation of cyclic acetals with diols like ethylene (B1197577) glycol.

The primary hydroxyl group can be protected using various strategies, depending on the required stability and deprotection conditions. Common protecting groups for alcohols include biosynth.comsigmaaldrich.com:

Silyl (B83357) ethers: Such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, which are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups are typically removed by treatment with fluoride (B91410) ions or acid scbt.com.

Ethers: Benzyl (B1604629) (Bn) ethers are a common choice, formed by reaction with benzyl bromide in the presence of a base. They are stable to many reagents but can be cleaved by catalytic hydrogenolysis biosynth.com.

Esters: Acetate (B1210297) (Ac) or benzoate (B1203000) (Bz) esters can be formed by reaction with the corresponding acyl chloride or anhydride (B1165640). These are readily cleaved by acid or base-catalyzed hydrolysis sigmaaldrich.com.

Incorporation into Heterocyclic Ring Systems (e.g., Benzimidazoles, Isoxazoles, Phthalocyanines)

The aldehyde functionality of this compound serves as a key synthon for the construction of various heterocyclic ring systems.

Benzimidazoles: The condensation of an o-phenylenediamine (B120857) with an aldehyde is a common method for the synthesis of 2-substituted benzimidazoles. For example, 4-(1H-Benzimidazol-2-ylmethoxy)-3-ethoxybenzaldehyde has been synthesized by reacting ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde) with 2-chloromethyl-1H-benzimidazole in the presence of ethanolic potassium hydroxide (B78521) biosynth.com. A similar strategy could be employed with this compound to yield the corresponding benzimidazole (B57391) derivative.

Isoxazoles: Isoxazoles can be synthesized through various routes involving aldehydes. One common method is the [3+2] cycloaddition of a nitrile oxide with an alkyne or an enolate sigmaaldrich.com. Alternatively, a one-pot, three-component reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester can yield substituted isoxazoles nih.gov. For instance, various substituted benzaldehydes have been used to synthesize a range of isoxazole (B147169) derivatives in good yields nih.govsigmaaldrich.com. This suggests that this compound can be a suitable starting material for the synthesis of novel isoxazole-containing compounds.

Phthalocyanines: The incorporation of aldehyde functionalities into phthalocyanine (B1677752) macrocycles allows for post-synthetic modifications and the development of functional materials. The synthesis of aldehyde-substituted phthalocyanines has been reported, typically involving the tetramerization of a phthalonitrile (B49051) precursor bearing a protected aldehyde group, followed by deprotection biosynth.com. For example, tetrakis[(2-formylphenoxy)-phthalocyanine] has been synthesized from 4-(2-(1,3-dioxolan-2-yl)phenoxy)phthalonitrile biosynth.com. It is conceivable that a phthalonitrile derivative of this compound could be synthesized and subsequently used to form a novel phthalocyanine derivative.

Formation of Hydrazones and Related Schiff Bases

The aldehyde group of this compound readily undergoes condensation reactions with hydrazines and primary amines to form hydrazones and Schiff bases (imines), respectively.

Hydrazones: The reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazone derivatives. These reactions are typically straightforward and proceed with high yields. For instance, a hydrazone derivative of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with a purine (B94841) moiety has been reported. The formation of hydrazones from this compound would introduce a new set of functional groups and potential coordination sites for metal ions.

Schiff Bases: Similarly, the condensation with primary amines affords Schiff bases, which contain an azomethine (-C=N-) group. The synthesis of Schiff bases from various substituted benzaldehydes, including vanillin derivatives, is well-documented. These reactions are often catalyzed by a small amount of acid. The formation of Schiff bases from this compound can lead to a wide range of derivatives with diverse electronic and steric properties, depending on the nature of the amine used.

Modulation of Chemical Properties through Structural Modifications

The derivatization strategies discussed above have a profound impact on the chemical properties of this compound, particularly influencing the reactivity of the aldehyde and hydroxyl groups.

Impact on Reactivity Profiles of the Aldehyde and Hydroxyl Groups

The reactivity of the aldehyde and hydroxyl groups in derivatives of this compound is governed by a combination of electronic and steric effects imparted by the introduced substituents.

Aldehyde Group Reactivity: The electrophilicity of the carbonyl carbon in the aldehyde group is a key determinant of its reactivity towards nucleophiles.

Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the aldehyde. In the case of this compound, the ethoxy and hydroxyethoxy groups are electron-donating, which may slightly reduce the reactivity of the aldehyde compared to unsubstituted benzaldehyde. Further derivatization of the hydroxyethoxy group into other ether or ester functionalities can fine-tune this electronic effect.

Steric Effects: The accessibility of the carbonyl carbon to incoming nucleophiles is also crucial. Bulky substituents ortho to the aldehyde group can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate. Derivatization of the adjacent hydroxyethoxy group could potentially introduce steric bulk that influences the reactivity of the aldehyde.

Hydroxyl Group Reactivity: The primary hydroxyl group of the 2-hydroxyethoxy moiety behaves as a typical alcohol. Its reactivity, particularly its acidity and nucleophilicity, can be modulated by structural changes.

Acidity: The acidity of the hydroxyl group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the ring can increase the acidity of a phenolic hydroxyl group by stabilizing the corresponding phenoxide ion through inductive and resonance effects nih.gov. While the hydroxyl group in this compound is not directly attached to the ring, the electronic character of the aromatic system can have a minor inductive effect on its acidity. More significantly, derivatization of the aldehyde group can have a more direct impact. For example, conversion of the aldehyde to an electron-withdrawing group would be expected to increase the acidity of the hydroxyl group.

Nucleophilicity: The nucleophilicity of the hydroxyl group is important in reactions such as ether and ester formation. Steric hindrance around the hydroxyl group can impede its ability to act as a nucleophile. The introduction of bulky protecting groups or other functionalities in close proximity can modulate its nucleophilic character.

The interplay of these electronic and steric factors allows for a rational design of derivatives of this compound with tailored reactivity profiles for specific applications in organic synthesis and materials science.

Investigation of Stability and Degradation Behavior in Diverse Chemical Environments (e.g., pH-sensitive degradation)

The stability of this compound is a critical parameter influencing its utility and formulation. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, the degradation behavior can be inferred from related structures, such as 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

The core benzaldehyde structure is susceptible to oxidation, particularly the aldehyde functional group, which can be oxidized to a carboxylic acid. The presence of electron-donating groups, such as the ethoxy and hydroxyethoxy moieties on the aromatic ring, can influence the rate of this oxidation.

pH-Sensitive Degradation:

The ether and hydroxyl groups in this compound introduce potential pH-dependent degradation pathways.

Acidic Conditions: Under acidic conditions, the ether linkages, particularly the 2-hydroxyethoxy side chain, may be susceptible to hydrolysis, although this typically requires harsh conditions (strong acids and elevated temperatures). A study on the oxidation of the related compound, 3-Ethoxy-4-hydroxybenzaldehyde, using potassium permanganate (B83412) in an acidic medium, demonstrated that the reaction is first order with respect to the substrate, oxidant, and acid concentration. researchgate.net This suggests that in an oxidative acidic environment, the degradation of the benzaldehyde moiety is a primary pathway.

Alkaline Conditions: In alkaline environments, phenolic hydroxyl groups can deprotonate, forming a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. The aldehyde group can also participate in reactions such as the Cannizzaro reaction under strong alkaline conditions, although this is less likely under typical processing and storage pH.

Potential Degradation Products:

Based on the functional groups present, potential degradation products under various pH conditions could include:

3-Ethoxy-4-(2-hydroxyethoxy)benzoic acid: Resulting from the oxidation of the aldehyde group.

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): If the ether bond of the hydroxyethoxy side chain is cleaved.

Ethylene Glycol: A potential product from the cleavage of the 2-hydroxyethoxy side chain.

Protocatechuic aldehyde derivatives: If the ethoxy group is cleaved.

A summary of the probable influence of pH on the stability of the primary functional groups is presented in the table below.

| Functional Group | Acidic pH Stability | Neutral pH Stability | Alkaline pH Stability | Potential Degradation Pathway |

| Aldehyde | Generally stable, but can be oxidized in the presence of strong oxidants. | Stable, but susceptible to slow oxidation. | Can undergo Cannizzaro reaction at high pH; susceptible to oxidation. | Oxidation to carboxylic acid. |

| Ethoxy Ether | Generally stable. | Highly stable. | Highly stable. | Acid-catalyzed hydrolysis (harsh conditions). |

| Hydroxyethoxy Ether | Potentially susceptible to acid-catalyzed hydrolysis. | Stable. | Stable. | Acid-catalyzed hydrolysis. |

| Phenolic System | Stable. | Stable. | Can form phenoxide, increasing susceptibility to oxidation. | Ring oxidation/opening (under strong oxidative stress). |

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of this compound aims to optimize its properties for specific applications by modifying its structure to influence its stability, solubility, and biological activity. This involves applying principles of medicinal chemistry and structure-activity relationship (SAR) studies.

Key Structural Modification Sites:

The primary sites for derivatization on the this compound scaffold are:

The aldehyde group.

The hydroxyl group of the hydroxyethoxy side chain.

The aromatic ring.

Design Principles for Enhanced Stability:

Modification of the Aldehyde Group: To prevent oxidation, the aldehyde can be converted into more stable functional groups. For instance, reduction to an alcohol (benzyl alcohol derivative) or conversion to an oxime or hydrazone can enhance stability.

Protection of the Hydroxyl Group: The terminal hydroxyl group can be esterified or etherified to improve stability and modulate lipophilicity. This can also serve as a prodrug strategy, where the parent compound is released upon enzymatic or hydrolytic cleavage in a target environment.

Design Principles for Modulating Bioactivity (Structure-Activity Relationships):

Drawing from general SAR principles for benzaldehyde derivatives, the following strategies can be employed to design novel bioactive compounds. nih.govacs.orgnih.gov

Introduction of Bioisosteric Replacements: The aldehyde group, a key feature for certain biological activities, can be replaced with other hydrogen-bonding acceptors like nitriles or ketones to explore changes in activity and selectivity.

Substitution on the Aromatic Ring: Introducing substituents on the available positions of the benzene (B151609) ring can significantly impact biological activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, amino) can alter the electronic properties of the molecule, influencing its interaction with biological targets. Studies on other benzaldehyde scaffolds have shown that such substitutions can modulate potency and selectivity for specific enzymes or receptors. nih.govacs.org

Extension or Modification of the Hydroxyethoxy Side Chain: The length and nature of the ether side chain can be altered to probe the binding pocket of a target protein. Increasing the chain length, introducing branching, or incorporating other functional groups (e.g., amides, sulfonamides) can lead to derivatives with improved binding affinity and pharmacokinetic properties.

The following table outlines potential derivatization strategies and their expected impact on the properties of the molecule.

| Modification Site | Derivatization Strategy | Potential Impact on Properties |

| Aldehyde Group | Reduction to alcohol | Increased stability, altered biological activity. |

| Conversion to oxime/hydrazone | Increased stability, potential for new biological interactions. | |

| Conversion to imine (Schiff base) | Dynamic covalent bond formation, potential for pH-responsive systems. | |

| Hydroxyl Group | Esterification | Increased lipophilicity, potential prodrug strategy. |

| Etherification | Increased stability, altered solubility. | |

| Aromatic Ring | Halogenation | Increased lipophilicity, altered electronic properties. |

| Nitration/Amination | Introduction of hydrogen bonding donors/acceptors, altered electronic properties. |

By systematically applying these design principles, a library of novel derivatives of this compound can be generated and screened to identify compounds with superior stability, solubility, and desired biological activities.

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule. While specific, in-depth computational studies on 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde are not extensively available in peer-reviewed literature, the methodologies can be effectively illustrated by examining a closely related and well-studied compound, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (also known as Ethyl Vanillin). The principles and types of analyses are directly transferable.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable, conformation of the molecule. For a molecule like this compound, with several rotatable single bonds (in the ethoxy and hydroxyethoxy side chains), multiple conformations (rotamers) can exist.

Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. This is often achieved using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. For the related compound, 3-Ethoxy-4-hydroxybenzaldehyde, studies have shown that the planar conformation, where the aldehyde and ethoxy groups lie in the plane of the benzene (B151609) ring, is the most stable. This planarity is often favored due to the stabilizing effects of electron delocalization. The optimization of the molecular structure of 3-Ethoxy-4-hydroxybenzaldehyde has been performed using methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)). idosr.org

A similar process for this compound would involve rotating the bonds in the ethoxy and, particularly, the more flexible 2-hydroxyethoxy group to find the global energy minimum. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic properties can be calculated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. sydney.edu.au A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 3-Ethoxy-4-hydroxybenzaldehyde, HOMO-LUMO analysis reveals how charge is transferred within the molecule. idosr.org The HOMO is typically localized on the electron-rich part of the molecule (the benzene ring and oxygen atoms), while the LUMO is often found on the electron-accepting aldehyde group. idosr.orgsydney.edu.au

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In a typical MEP map for a benzaldehyde (B42025) derivative, the region around the carbonyl oxygen of the aldehyde group shows a negative potential (red or yellow), indicating a site for electrophilic attack, while the regions around the hydroxyl protons show a positive potential (blue), indicating sites for nucleophilic attack. idosr.org For this compound, the MEP would similarly highlight the electronegative oxygen atoms as regions of negative potential and the hydroxyl proton as a region of positive potential.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule based on its structure. They are widely used in cheminformatics, drug discovery, and environmental science. The following descriptors for this compound are computationally predicted and available in public databases.

TPSA is defined as the sum of the surfaces of all polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in pharmacology, influencing how a drug is absorbed, distributed, metabolized, and excreted.

The number of hydrogen bond donors and acceptors in a molecule influences its solubility in water and its ability to bind to biological targets. These counts are determined by the presence of O-H or N-H groups (donors) and oxygen or nitrogen atoms (acceptors). For this compound, there is one hydroxyl group that can act as a hydrogen bond donor. The molecule contains four oxygen atoms, each with lone pairs of electrons, which can act as hydrogen bond acceptors.

| Descriptor | Predicted Value |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Topological Polar Surface Area (TPSA) | 66.0 Ų |

| Lipophilicity (XLogP3) | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

Rotational Barriers and Rotatable Bonds

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. These rotations give rise to different conformers, each with a specific energy, and the energy required to move between them is known as the rotational barrier. The principal rotatable bonds in this molecule are the C(aryl)-C(aldehyde), C(aryl)-O(ethoxy), O-C(ethyl), C(aryl)-O(hydroxyethoxy), O-C(hydroxyethyl), and C-C(hydroxyethyl) bonds.

The rotation around the C(aryl)-C(aldehyde) bond is of particular interest as it determines the orientation of the reactive aldehyde group relative to the benzene ring. For the parent molecule, benzaldehyde, the barrier to rotation around this bond has been a subject of both experimental and theoretical investigation. Computational studies using Density Functional Theory (DFT) have been employed to calculate these barriers. However, it has been noted that standard DFT functionals can sometimes overestimate this barrier height when compared to experimental values, suggesting that for molecules with a π-conjugated substituent on a benzene ring, careful selection of the computational method is crucial. researchgate.net For substituted benzaldehydes, the nature and position of the substituents significantly influence this rotational barrier. benthamdirect.com Electron-donating groups, such as the ethoxy and hydroxyethoxy groups present in the target molecule, are expected to affect the electronic structure of the benzene ring and, consequently, the energy profile of the aldehyde group rotation.

A systematic computational analysis would involve mapping the potential energy surface by rotating each of these bonds incrementally and calculating the energy at each step. This allows for the identification of the lowest energy conformer (the ground state) and the transition states that represent the peaks of the rotational barriers.

Table 1: Representative Rotational Barriers of Related Benzaldehydes from Computational Studies

| Molecule | Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Benzaldehyde | C(aryl)-CHO | DFT | ~5-10 (Varies with functional) |

| Para-substituted Benzaldehydes | C(aryl)-CHO | DFT | Varies with substituent |

Note: The data in this table is illustrative and based on general findings for related compounds, as specific data for this compound is not available.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.

Chemical Potential (µ) : Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

For substituted benzaldehydes, the presence of electron-donating groups like ethoxy and hydroxyethoxy is expected to increase the HOMO energy, which in turn affects the global reactivity descriptors. A higher HOMO energy generally leads to a lower ionization potential and increased nucleophilicity. The aldehyde group, being electron-withdrawing, influences the LUMO energy and the molecule's electrophilic character.

Computational studies on similar molecules, such as 4-hydroxy benzaldehyde, have utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to determine these descriptors. mdpi.com For this compound, a similar computational approach would provide valuable insights into its reactivity profile.

Table 2: Illustrative Global Reactivity Descriptors for a Related Benzaldehyde Derivative (4-hydroxy benzaldehyde)

| Descriptor | Formula | Value (eV) |

| HOMO Energy (εHOMO) | - | -6.54 |

| LUMO Energy (εLUMO) | - | -1.53 |

| Energy Gap (ΔE) | εLUMO - εHOMO | 5.01 |

| Ionization Potential (I) | -εHOMO | 6.54 |

| Electron Affinity (A) | -εLUMO | 1.53 |

| Electronegativity (χ) | (I + A) / 2 | 4.035 |

| Chemical Hardness (η) | (I - A) / 2 | 2.505 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.035 |

| Global Softness (S) | 1 / (2η) | 0.1996 |

| Electrophilicity Index (ω) | µ² / (2η) | 3.249 |

Data adapted from a study on 4-hydroxy benzaldehyde and is for illustrative purposes. mdpi.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, several types of reactions could be modeled, including nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, and reactions involving the hydroxyl group.

DFT studies on the reaction of benzaldehyde with amines to form Schiff bases, for instance, have elucidated the transition states for hemiaminal formation and the subsequent dehydration step. nih.gov The influence of substituents on the reaction barrier heights has also been quantified, showing that electron-donating or -withdrawing groups can significantly alter the reaction kinetics. nih.gov For this compound, the electron-donating ethoxy and hydroxyethoxy groups would likely influence the reactivity of the aldehyde group towards nucleophiles.

Similarly, the reaction of the hydroxyl group, for example, in an etherification reaction, could be modeled. Computational studies on the reaction of 3-amidothiophene derivatives with carbonyl compounds have shown that DFT calculations can predict product distributions based on the stability of intermediates and transition states. nih.gov This approach could be applied to predict the outcomes of reactions involving the hydroxyl group of the hydroxyethoxy substituent in this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are widely used for the prediction and interpretation of spectroscopic data. For this compound, this would primarily involve the prediction of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions has been significantly improved by the development of specific functionals and basis sets, as well as through machine learning approaches trained on large experimental datasets. nih.govgithub.io For a molecule with multiple conformers, the predicted chemical shifts for each stable conformer are typically averaged based on their Boltzmann population to obtain a final predicted spectrum that can be compared with experimental data. github.io This computational approach would be invaluable for the structural elucidation of this compound and its derivatives.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the λmax values corresponding to electronic transitions (e.g., n→π* and π→π*) can be predicted. For 4-hydroxy benzaldehyde, TD-DFT calculations have been used to predict the absorption bands in its electronic spectrum. mdpi.com A similar study on this compound would help in understanding its electronic structure and interpreting its experimental UV-Vis spectrum. The electron-donating substituents are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde.

Advanced Analytical Characterization Techniques for 3 Ethoxy 4 2 Hydroxyethoxy Benzaldehyde and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, providing a detailed picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR including COSY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While specific spectral data for this compound is not widely published, the expected resonances can be inferred from the analysis of closely related compounds such as 3-Ethoxy-4-methoxybenzaldehyde (B45797).

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

An aldehyde proton singlet (-CHO) at a downfield chemical shift, typically around 9.8 ppm.

Aromatic protons on the benzene (B151609) ring, with their splitting patterns and chemical shifts determined by the substitution pattern.

Methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) appearing as a quartet.

Methyl protons of the ethoxy group (-OCH₂CH₃) appearing as a triplet.

Methylene protons of the hydroxyethoxy group (-OCH₂CH₂OH), which would likely appear as two distinct triplets.

A hydroxyl proton (-OH) from the hydroxyethoxy group, the chemical shift of which can be broad and variable depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Expected signals would include:

A carbonyl carbon from the aldehyde group at a significantly downfield position.

Aromatic carbons, with their chemical shifts influenced by the oxygen-containing substituents.

Carbons of the ethoxy and hydroxyethoxy side chains.

2D-NMR (COSY, ROESY): Two-dimensional NMR techniques would be employed to establish connectivity between protons.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the methylene and methyl protons of the ethoxy group, and between the adjacent methylene protons of the hydroxyethoxy group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, which is crucial for confirming the substitution pattern on the aromatic ring by observing correlations between the ethoxy/hydroxyethoxy protons and the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.8 | Singlet |

| Aromatic Protons | 6.9 - 7.5 | Multiplets |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet |

| Hydroxyethoxy (-OCH₂CH₂OH) | ~4.2 | Triplet |

| Hydroxyethoxy (-OCH₂CH₂OH) | ~3.9 | Triplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS, MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₁H₁₄O₄), allowing for the unambiguous determination of its elemental formula. scbt.com The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound. In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions would be observed.

MS/MS: Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and obtain structural information. By analyzing the fragmentation pattern, the connectivity of the ethoxy and hydroxyethoxy groups to the benzaldehyde (B42025) core could be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For the related compound, 4-ethoxy-3-methoxy benzaldehyde, characteristic stretches are observed that can be used to infer the spectrum of the target compound. researchgate.net

Expected Characteristic IR Absorptions:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1700-1680 cm⁻¹ due to the C=O stretching of the aldehyde.

C-H stretching vibrations of the aromatic ring and the alkyl chains of the ether groups just above and below 3000 cm⁻¹.

C-O stretching vibrations for the ether linkages in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound This table is predictive and based on characteristic functional group frequencies.

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H stretch) | 3500 - 3200 |

| Aldehyde (C=O stretch) | 1700 - 1680 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Ether (C-O stretch) | 1250 - 1000 |

| Aromatic C=C stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Resolved Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzaldehyde moiety in the target compound. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima characteristic of a substituted benzaldehyde. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

Time-resolved absorption studies could be employed to investigate the excited-state dynamics of the molecule and its derivatives, providing insights into processes such as intersystem crossing and fluorescence, which are important for applications in materials science and photochemistry.

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or as a formulated product.

High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Liquid Chromatography (RRLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture with high resolution and sensitivity. A reversed-phase HPLC method would be the most common approach for the analysis of this compound. For related benzaldehyde derivatives, successful separation has been achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure good peak shape. sielc.comsielc.com

Key Parameters for an HPLC Method:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column.

Mobile Phase: A gradient or isocratic elution with a mixture of water and a polar organic solvent such as acetonitrile or methanol.

Detector: A UV detector set to a wavelength where the analyte has strong absorbance.

Rapid Resolution Liquid Chromatography (RRLC): RRLC, also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve faster separations and higher resolution compared to traditional HPLC. This would be particularly advantageous for high-throughput analysis or for resolving the target compound from closely related impurities. The principles of method development for RRLC would be similar to HPLC but with adjustments to flow rates and gradient profiles to take advantage of the increased efficiency.

Table 3: Illustrative HPLC Method Parameters for Benzaldehyde Derivatives This table is based on methods for similar compounds and serves as a starting point for method development.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Product Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC/MS can be employed to analyze volatile impurities or byproducts that may be present after synthesis. The technique is also valuable for the analysis of related, more volatile benzaldehyde derivatives.

While direct GC/MS analysis of "this compound" can be challenging due to its relatively low volatility, derivatization is a common strategy to enhance its amenability to gas chromatography. For instance, the hydroxyl group can be converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. The analysis of the TMS derivative of the closely related compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144), demonstrates the utility of this approach. spectrabase.com

The mass spectrum of a compound provides a molecular fingerprint based on its fragmentation pattern upon electron ionization. For isomers like 4-ethoxy-3-hydroxybenzaldehyde, the mass spectrum can aid in structural elucidation. nih.gov The interpretation of the mass spectrum of "this compound," or its derivatives, would involve identifying the molecular ion peak and characteristic fragment ions, which would correspond to the loss of specific functional groups such as the ethoxy or hydroxyethoxy moieties.

Table 1: GC/MS Data for a Related Benzaldehyde Derivative

| Compound | Derivative | Noteworthy Information | Reference |

| 3-Ethoxy-4-hydroxybenzaldehyde | Trimethylsilyl (TMS) | Analysis of the TMS derivative is a viable strategy for GC/MS. | spectrabase.com |

| 4-Ethoxy-3-hydroxybenzaldehyde | - | Mass spectrometry data is available, providing insights into potential fragmentation. | nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of reactions and assessing the purity of products. sigmaaldrich.com For the synthesis of "this compound," TLC allows for the qualitative tracking of the consumption of starting materials and the formation of the desired product. thieme.de

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in a reaction mixture. The polarity of the solvent system is adjusted to control the migration of the compounds on the stationary phase, which is typically a silica gel plate. For benzaldehyde derivatives, various solvent systems have been reported. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) (7:3 ratio) has been used for the TLC analysis of 2-hydroxy-4-methoxy benzaldehyde, yielding an Rf value of 0.65-0.68. irjmets.com Another example is the use of a 7:3 mixture of pentane (B18724) and diethyl ether for the separation of benzaldehyde and benzyl (B1604629) alcohol, where benzaldehyde, being less polar, exhibits a higher Rf value of 0.64. chemistryhall.com

For "this compound," a moderately polar solvent system would be required to achieve an optimal Rf value, typically between 0.3 and 0.7, which allows for clear separation from both non-polar impurities and highly polar starting materials or byproducts. The spots on the TLC plate can be visualized under UV light or by using staining agents such as potassium permanganate (B83412) or p-anisaldehyde. rsc.org

Table 2: Example TLC Solvent Systems for Benzaldehyde Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| 2-Hydroxy-4-methoxy benzaldehyde | Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.65-0.68 | irjmets.com |

| Benzaldehyde | Silica Gel | Pentane:Diethyl Ether (7:3) | 0.64 | chemistryhall.com |

X-Ray Crystallography for Definitive Solid-State Structure Elucidation

While the crystal structure of "this compound" itself is not publicly available, the crystallographic data for a closely related derivative, 3-Ethoxy-4-[2-(4-formyl-2-ethoxyphenoxy)ethoxy]benzaldehyde , has been deposited in the Crystallography Open Database (COD). crystallography.net This derivative shares the core this compound moiety, with the hydroxyl group further etherified. The analysis of this crystal structure provides invaluable insights into the likely conformation and intermolecular interactions of the parent compound.

The crystallographic data for this derivative includes the unit cell parameters, space group, and atomic coordinates, which together define the crystal lattice and the precise position of each atom within it. Such information is critical for understanding the solid-state packing and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the material.

Table 3: Crystallographic Information for a Derivative of this compound

| Compound Name | Chemical Formula | Database Entry | Publication |

| 3-Ethoxy-4-[2-(4-formyl-2-ethoxyphenoxy)ethoxy]benzaldehyde | C20H22O6 | COD ID: 2207414 | Han, J.-R., Zhen, X.-L., Acta Crystallographica Section E: Structure Reports Online, E63 , o2825 (2007) |

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Chemical Intermediate in Organic Synthesis

As a multifunctional molecule, 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde serves as a pivotal precursor in the synthesis of more complex chemical entities. Its strategic placement of functional groups allows for sequential and controlled reactions, making it a key intermediate in the production of fine chemicals, pharmaceutical analogues, and novel heterocyclic systems.

The primary hydroxyl group of this compound is readily derivatized, most commonly through Williamson ether synthesis, to produce a range of specialty ethers. These resulting compounds, which can be considered fine chemicals, often feature more complex alkoxy chains attached to the benzaldehyde (B42025) core. The synthesis of these derivatives highlights the role of the parent compound as a foundational scaffold. By reacting the hydroxyl group with various alkyl or aryl halides, a diverse library of ether derivatives can be generated, each with potentially unique properties for applications in materials science, flavor and fragrance industries, or as intermediates for other complex targets.

Below is a table of representative specialty compounds derived from this compound, illustrating its role as a versatile precursor.

| Derivative Compound Name | Molecular Formula | Base Precursor |

| 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde | C19H22O5 | This compound |

| 3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde | C18H20O4 | This compound |

This table showcases examples of how the core structure of this compound is modified to create more complex fine chemicals.

In the synthesis of pharmaceuticals, specific structural motifs are often required. Benzaldehyde derivatives are common starting materials for many active pharmaceutical ingredients (APIs). For instance, the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, relies on an intermediate with a 3-ethoxy-4-methoxyphenyl group. medkoo.compatsnap.comnewdrugapprovals.orggoogle.comgoogle.com While the direct precursor for Apremilast is typically 3-ethoxy-4-methoxybenzaldehyde (B45797), the structural similarity of this compound makes it a candidate for the synthesis of Apremilast analogues. By modifying the hydroxyethoxy side chain, chemists can create novel analogues to explore structure-activity relationships and potentially develop new therapeutic agents.

Similarly, the synthesis of the antidiabetic drug Pioglitazone involves the key intermediate 4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzaldehyde, which is typically prepared from 4-hydroxybenzaldehyde. google.comgoogle.com The structural framework of this compound provides a platform for creating Pioglitazone analogues. The existing ethoxy and hydroxyethoxy groups could be maintained or altered to investigate their impact on the drug's efficacy and pharmacokinetic profile. However, it is important to note that while the potential exists, the use of this compound as a direct building block for the synthesis of Apremilast or Pioglitazone is not widely documented in mainstream chemical literature.

The aldehyde functional group is a cornerstone in the construction of heterocyclic rings. It readily participates in condensation reactions with compounds containing amines, amides, and active methylene (B1212753) groups to form a wide variety of aromatic and non-aromatic heterocycles. The presence of the additional nucleophilic hydroxyl group in this compound opens up possibilities for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, reactions with binucleophiles could lead to the formation of substituted benzoxazines or other complex ring structures. While the general reactivity of benzaldehydes in forming heterocycles is well-established, specific examples detailing the use of this compound for the synthesis of novel aromatic heterocycles are not extensively reported in the available literature.

Integration into Polymer and Macromolecular Architectures

The dual functionality of this compound makes it an interesting monomer for polymerization reactions. The aldehyde and hydroxyl groups can be utilized to incorporate this aromatic unit into various polymer backbones or as pendant groups, thereby imparting specific properties to the resulting macromolecule.

Hyperbranched polymers are a class of dendrimer-like macromolecules known for their unique properties, such as low viscosity and high solubility. itu.edu.tr The synthesis of hyperbranched polyacetals can be achieved through the polyaddition of multifunctional monomers. Although the direct polymerization of this compound, an AB-type monomer, would typically lead to linear polymers, it could be a valuable component in more complex polymerization strategies. For instance, it could be used as a chain-capping agent to control the molecular weight and functionality of hyperbranched polymers synthesized from other monomers. While theoretically plausible, the specific application of this compound in the synthesis of hyperbranched polyacetals is not currently a widely documented practice in scientific literature.

Phthalocyanines are large, aromatic macrocycles that have found extensive use in material science, particularly in the development of chemical sensors and materials for non-linear optics, due to their robust nature and tunable electronic properties. google.com The synthesis of functionalized phthalocyanines typically begins with substituted phthalonitrile (B49051) or phthalic anhydride (B1165640) precursors.